Cas no 1270544-63-2 (2-(3-fluoro-4-methoxyphenyl)azetidine)
2-(3-fluoro-4-methoxyphenyl)azetidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-fluoro-4-methoxyphenyl)azetidine
- Azetidine, 2-(3-fluoro-4-methoxyphenyl)-
- AKOS006346617
- 1270544-63-2
- EN300-1845191
- CS-0302956
-
- Inchi: 1S/C10H12FNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3
- InChI Key: MGWFIZNNPIUWBV-UHFFFAOYSA-N
- SMILES: N1CCC1C1=CC=C(OC)C(F)=C1
Computed Properties
- Exact Mass: 181.090292168g/mol
- Monoisotopic Mass: 181.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.136±0.06 g/cm3(Predicted)
- Boiling Point: 263.8±40.0 °C(Predicted)
- pka: 10.17±0.40(Predicted)
2-(3-fluoro-4-methoxyphenyl)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845191-0.05g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1845191-0.1g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1845191-0.25g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1845191-0.5g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1845191-1.0g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-1845191-2.5g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1845191-5.0g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 5g |
$3687.0 | 2023-05-26 | ||
| Enamine | EN300-1845191-10.0g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 10g |
$5467.0 | 2023-05-26 | ||
| Enamine | EN300-1845191-1g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1845191-5g |
2-(3-fluoro-4-methoxyphenyl)azetidine |
1270544-63-2 | 5g |
$2443.0 | 2023-09-19 |
2-(3-fluoro-4-methoxyphenyl)azetidine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(3-fluoro-4-methoxyphenyl)azetidine
Comprehensive Overview of 2-(3-Fluoro-4-Methoxyphenyl)Azetidine (CAS No. 1270544-63-2): Properties, Applications, and Research Insights
2-(3-Fluoro-4-methoxyphenyl)azetidine (CAS No. 1270544-63-2) is a fluorinated azetidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's azetidine ring, a four-membered nitrogen-containing heterocycle, combined with a 3-fluoro-4-methoxyphenyl moiety, offers versatile reactivity and potential bioactivity. Researchers are particularly interested in its role as a building block for drug discovery, especially in targeting GPCRs (G-protein-coupled receptors) and enzymes involved in neurodegenerative diseases.
In recent years, the demand for fluorinated heterocycles like 2-(3-fluoro-4-methoxyphenyl)azetidine has surged, driven by trends in precision medicine and sustainable chemistry. A 2023 study highlighted its potential as a bioisostere for improving metabolic stability in CNS (central nervous system) therapeutics. The fluoro and methoxy substituents enhance lipophilicity and membrane permeability, critical factors in blood-brain barrier penetration—a hot topic in Alzheimer's disease and Parkinson's disease drug development.
From a synthetic chemistry perspective, CAS 1270544-63-2 exemplifies the growing importance of scaffold diversification in medicinal chemistry. Its synthesis typically involves Pd-catalyzed cross-coupling or reductive amination strategies, aligning with the industry's shift toward atom-economical methods. Analytical characterization via LC-MS and NMR confirms its high purity (>98%), making it valuable for high-throughput screening (HTS) platforms.
Environmental and regulatory considerations are also shaping the discourse around this compound. As a non-hazardous intermediate under standard conditions, it complies with REACH and FDA guidelines for exploratory research. This aligns with the broader push for greener alternatives in chemical synthesis, a frequent search query among process chemists and formulation scientists.
Market analysts note rising patent filings involving 2-(3-fluoro-4-methoxyphenyl)azetidine derivatives, particularly in oncology and immunology applications. Its modular structure allows for structure-activity relationship (SAR) optimization—a key focus area in AI-driven drug design workflows. Notably, computational models predict favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles for analogs of this scaffold.
For researchers sourcing this compound, technical specifications such as storage conditions (typically 2-8°C under inert atmosphere) and solubility data (DMSO >50 mg/mL) are frequently searched parameters. Suppliers often provide certificates of analysis (CoA) with detailed HPLC chromatograms to meet GLP standards—a critical requirement for preclinical studies.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, reflecting the compound's adaptability to cutting-edge modalities. The azetidine-pharmacophore integration also shows promise in allosteric modulator development, addressing unmet needs in rare diseases therapeutics.
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